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Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, widely utilized in life sciences
for labeling proteins, DNA, and RNA.[1][2] Its notable characteristics include strong absorption,
high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These
properties make ATTO 565 an ideal candidate for a range of applications, including
fluorescence microscopy, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and
high-resolution microscopy techniques such as STED.[1][4] The amine-reactive N-
hydroxysuccinimide (NHS) ester of ATTO 565 is a popular choice for labeling proteins by
forming a stable amide bond with primary amino groups, such as the e-amino group of lysine
residues and the N-terminal a-amino group.[5][6]

This document provides a detailed protocol for labeling proteins with ATTO 565 NHS ester,
including reagent preparation, the labeling reaction, purification of the conjugate, and
calculation of the degree of labeling.

Key Properties of ATTO 565 NHS Ester
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Quantitative data for ATTO 565 NHS ester are crucial for accurate calculation of the degree of
labeling (DOL), also known as the dye-to-protein ratio. The following table summarizes these
essential values.

Property Value Reference
Molecular Weight (MW) 708.11 g/mol [11[7]
Maximum Absorption (Amax) 564 nm [11[3]
Molar Extinction Coefficient

120,000 M-1cm-1 [1]I3]
(emax)
Maximum Emission (Afl) 590 nm [11[3]
Fluorescence Quantum Yield

90% [1]I3]
(nfl)
Fluorescence Lifetime (tfl) 4.0ns [1][4]
Correction Factor at 280 nm

0.12 [1][5]

(CF280)

Experimental Protocols
Reagent and Buffer Preparation

Protein Solution:

Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[1][5]

» Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with
the protein for reaction with the NHS ester.[1][8][9]

» Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with an
optimal pH of 8.0-9.0.[1][8][9] The reaction of NHS esters with amino groups is highly pH-
dependent.[5][9] A pH of 8.3 is a good starting point.[1][9]

« If the protein is in a buffer containing amines, it must be dialyzed against an amine-free
buffer like 1X PBS (pH 7.2-7.4) before labeling.[1][8]
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ATTO 565 NHS Ester Stock Solution:

e Dissolve the ATTO 565 NHS ester in anhydrous, amine-free dimethylformamide (DMF) or
dimethyl sulfoxide (DMSO) to a concentration of 1-2 mg/mL.[1][9]

e This solution should be prepared immediately before use, as NHS esters are susceptible to
hydrolysis.[9]

Protein Labeling Workflow

Preparation

Prepare Protein Solution Prepare ATTO 565 NHS Ester Stock Solution
(2-10 mg/mL in amine-free buffer, pH 8.0-9.0) (2-2 mg/mL in DMF or DMSO)
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/
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Caption: Experimental workflow for protein labeling with ATTO 565 NHS ester.

Labeling Reaction

o Determine the optimal dye-to-protein molar ratio. This ratio can vary depending on the
protein and the desired degree of labeling. A starting point of a 10:1 molar ratio of dye to
protein is recommended, with further optimization at 5:1, 15:1, and 20:1 if necessary.[8] For
antibodies, a 2-fold molar excess of the dye is often a good starting point.[1]

o Slowly add the calculated volume of the ATTO 565 NHS ester stock solution to the protein

solution while gently stirring.

 Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

[1]

Purification of the Labeled Protein

After the incubation period, it is essential to separate the labeled protein from the unreacted

dye and any hydrolyzed dye molecules.

o Gel Permeation Chromatography: This is the most common method for purification. A
Sephadex G-25 column is recommended.[1][9]

o Equilibrate the column with an appropriate buffer, such as PBS.
o Apply the reaction mixture to the top of the column.

o Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will
typically elute first as it is larger than the free dye.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on
the carbonyl group of the NHS ester of ATTO 565. This results in the formation of a stable
amide bond and the release of N-hydroxysuccinimide.
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Caption: Reaction of ATTO 565 NHS ester with a primary amine on a protein.

Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can
be determined by measuring the absorbance of the labeled protein solution at 280 nm (for the
protein) and 564 nm (for ATTO 565).

o Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified
protein-dye conjugate solution at 280 nm (A280) and 564 nm (A564).

o Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the
protein and the ATTO 565 dye. A correction factor is needed to determine the true
absorbance of the protein.

o Corrected A280 = A280, measured - (A564, measured x CF280)
o Where CF280 for ATTO 565 is 0.12.[1][5]

o Protein Concentration (M) = Corrected A280 / (gprotein x path length)
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o Where gprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1)
and the path length is typically 1 cm.

o Calculate Dye Concentration:
o Dye Concentration (M) = A564, measured / (edye x path length)
o Where edye for ATTO 565 is 120,000 M-1cm-1.[1][3]

e Calculate Degree of Labeling:

o DOL = Dye Concentration (M) / Protein Concentration (M)

Summary of Parameters for DOL Calculation

Parameter Symbol Value

Molar Extinction Coefficient of

edye 120,000 M-1cm-1
ATTO 565
Correction Factor at 280 nm CF280 0.12
Molar Extinction Coefficient of ) ) N
] gprotein Protein-specific
Protein
Absorbance of Conjugate at
A564 Measured
564 nm
Absorbance of Conjugate at
A280 Measured

280 nm

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

7/8

Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/232/942/14480dat.pdf
https://www.mdpi.com/1420-3049/29/17/4243
https://lifesciences.danaher.com/us/en/products/family/atto-565.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Calculating_the_Dye_to_Protein_Ratio_for_Atto_565_NHS_Ester_Labeling.pdf
https://www.researchgate.net/figure/Live-cell-labeling-mechanism-of-Atto-647N-and-Atto-565-The-dyes-were-conjugated-with_fig2_348518293
https://www.scbt.com/p/atto-565-nhs-ester
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.benchchem.com/product/b15136913/docs#application-notes-and-protocols-for-atto-565-amine-reactive-protein-labeling
https://www.benchchem.com/product/b15136913/docs#application-notes-and-protocols-for-atto-565-amine-reactive-protein-labeling
https://www.benchchem.com/product/b15136913/docs#application-notes-and-protocols-for-atto-565-amine-reactive-protein-labeling
https://www.benchchem.com/product/b15136913/docs#application-notes-and-protocols-for-atto-565-amine-reactive-protein-labeling
https://www.benchchem.com/product/b15136913?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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